4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an allyl group, and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through a nucleophilic substitution reaction using 2,4-dimethylphenol and formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly antifungal and antibacterial agents.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds.
Biological Activity
4-Allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. The specific compound under study has been synthesized and evaluated for its potential therapeutic applications.
The molecular formula of this compound is C14H17N3OS with a molecular weight of approximately 275.37 g/mol. It is characterized by the presence of a triazole ring and a thiol functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇N₃OS |
Molecular Weight | 275.37 g/mol |
CAS Number | 861433-16-1 |
Density | 1.17 g/cm³ |
Boiling Point | 388.1 °C at 760 mmHg |
Melting Point | Not Available |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, in a comparative study involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, compounds similar to the one under investigation showed selective cytotoxic effects. Specifically, derivatives with the triazole-3-thiol moiety were reported to enhance anticancer efficacy due to their ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxicity Assessment
In vitro assays using the MTT method revealed that compounds with similar structures to this compound exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines. The selectivity index (SI) was also calculated to assess the compounds' specificity towards cancer cells compared to normal cells .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Compounds bearing the triazole ring have shown effectiveness against fungal pathogens such as Aspergillus species and Candida spp. In particular, studies indicate that modifications on the phenoxy group can enhance antifungal activity. The presence of specific substituents on the triazole ring has been correlated with increased potency against fungal strains .
Table: Antifungal Activity Comparison
Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-triazole-3-thiol | Aspergillus flavus | 12.5 µg/mL |
Another Triazole Derivative | Candida albicans | 25 µg/mL |
Reference Compound (Fluconazole) | Candida albicans | 8 µg/mL |
The mechanism by which triazole derivatives exert their biological effects is multifaceted:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis and cell wall formation in fungi.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways via mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been linked to the cytotoxic effects observed in cancer cells.
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGTYZNWCZUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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